molecular formula C6H3BrF2 B057218 1-Bromo-2,4-difluorobenzene CAS No. 348-57-2

1-Bromo-2,4-difluorobenzene

Cat. No. B057218
CAS RN: 348-57-2
M. Wt: 192.99 g/mol
InChI Key: MGHBDQZXPCTTIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2,4-difluorobenzene has been achieved through economical methods offering high yields and purity. A noted method involves starting from m-phenylene diamine, utilizing the Schiemann reaction and bromination, achieving a total yield of 40% with a purity over 98% (Z. He-ping, 2005).

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-difluorobenzene and related fluorinated benzene compounds has been extensively studied. Techniques such as gas-phase electron diffraction and ab initio calculations have been employed to determine the structural parameters of these molecules, offering insights into their geometric and electronic characteristics.

Chemical Reactions and Properties

1-Bromo-2,4-difluorobenzene participates in a variety of chemical reactions, serving as an intermediate for medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials. Its reactivity has been explored in contexts such as electrochemical fluorination, where the mechanism and outcomes of reactions involving halobenzenes were studied (Hirohide Horio et al., 1996).

Scientific Research Applications

Organic Chemistry

1-Bromo-2,4-difluorobenzene is a type of fluorinated building block . It’s used in various chemical reactions due to its unique properties.

Application

One of the applications of 1-Bromo-2,4-difluorobenzene is in the preparation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one . This compound is likely used as an intermediate in the synthesis of more complex molecules.

Results or Outcomes

The outcome of the reaction would be the formation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one . The yield and purity of the product would depend on the specific reaction conditions and the quality of the starting materials.

Chiral Azole Antifungal Agents

1-Bromo-2,4-difluorobenzene has been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents by a chemoenzymatic process .

Results or Outcomes

The outcome of the reaction would be the formation of the key intermediate of chiral azole antifungal agents . The yield and purity of the product would depend on the specific reaction conditions and the quality of the starting materials.

Synthesis of 6-Bromo-2,3-Difluorobenzoic Acid

1-Bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid .

Results or Outcomes

The outcome of the reaction would be the formation of 6-bromo-2,3-difluorobenzoic acid . The yield and purity of the product would depend on the specific reaction conditions and the quality of the starting materials.

Synthesis of 1-Ethynyl-2,4-difluorobenzene

1-Bromo-2,4-difluorobenzene can be used in the synthesis of 1-Ethynyl-2,4-difluorobenzene .

Results or Outcomes

The outcome of the reaction would be the formation of 1-Ethynyl-2,4-difluorobenzene . The yield and purity of the product would depend on the specific reaction conditions and the quality of the starting materials.

Synthesis of Tetrakis (triphenylphosphine)palladium (0)

1-Bromo-2,4-difluorobenzene can also be used in the synthesis of Tetrakis (triphenylphosphine)palladium (0) .

Results or Outcomes

The outcome of the reaction would be the formation of Tetrakis (triphenylphosphine)palladium (0) . The yield and purity of the product would depend on the specific reaction conditions and the quality of the starting materials.

Safety And Hazards

1-Bromo-2,4-difluorobenzene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

1-Bromo-2,4-difluorobenzene has been used in the preparation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one . It has also been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents by a chemoenzymatic process . This suggests potential future applications in the synthesis of pharmaceutical compounds.

properties

IUPAC Name

1-bromo-2,4-difluorobenzene
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InChI

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHBDQZXPCTTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188336
Record name 1-Bromo-2,4-difluorobenzene
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Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromo-2,4-difluorobenzene
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Product Name

1-Bromo-2,4-difluorobenzene

CAS RN

348-57-2
Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-bromo-2,4-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,4-difluorobenzene
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1-Bromo-2,4-difluorobenzene
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
127
Citations
M Schlosser, C Heiss - European Journal of Organic Chemistry, 2003 - Wiley Online Library
To demonstrate the superiority of modern organometallic methods, the inexpensive starting material 1,3‐difluorobenzene has been selectively converted into the three benzoic acids …
PR Hiremath, MK Rendale, PB Belavi… - Materials …, 2015 - ingentaconnect.com
Dielectric relaxation time of different molar concentrations of 2-Ethoxybenzonitrile, 4-Ethoxybenzonitrile, 1-Bromo 2,4-Difluorobenzene, 2,6-Difluorobenzaldehyde and 2-Bromo 4-…
Number of citations: 3 www.ingentaconnect.com
PL Coe, AJ Waring, TD Yarwood - Journal of the Chemical Society …, 1995 - pubs.rsc.org
The formation of lithio derivatives from fluorinated benzenes and fluorinated bromobenzenes has been studied. The bases used were lithium diisopropylamide (LDA) in THF–hexane, …
Number of citations: 54 pubs.rsc.org
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
UN Rao, J Maguire, E Biehl - Arkivoc, 2004 - researchgate.net
The reaction of 1, 4-dichlorobenzene with NaNH2 in liquid ammonia gave 4-chlorobenzyne which was trapped by the ammonia solvent to give a 63: 37 mixture of 4-chloro and 3-…
Number of citations: 11 www.researchgate.net
M Liu, RJ Wang, G Liu - Advanced Materials Research, 2011 - Trans Tech Publ
A new photochromic diarylethene compound, 1-(2-methyl-5-(2,4-difluorophenyl)-3-thienyl)-2-(2-cyanophenyl)perfluorocyclopentene (1a), was synthesized and its photochromism and …
Number of citations: 2 www.scientific.net
PL Coe, AM Stuart, DJ Moody - Journal of fluorine chemistry, 1998 - Elsevier
Using variants of literature methods 2,4- and 2,6- difluorophenyltrimethylsilanes have been bromodesilylated to the corresponding bromodifluorobenzenes in moderate to good yields, 3-…
Number of citations: 18 www.sciencedirect.com
BV Reddy, GR Rao - Vibrational spectroscopy, 1994 - Elsevier
A zero-order normal coordinate analysis was made for both in-plane and out-of-plane vibrations of 1-bromo-2,4-difluorobenzene, 1-bromo-3,4-difluorobenzene, 1-bromo-3,5-…
Number of citations: 5 www.sciencedirect.com
PR Hiremath, MK Rendale… - Journal of Advanced …, 2015 - ingentaconnect.com
The real (ε′) and imaginary (ε′′) parts of dielectric constants of the polar dielectric samples of 2-Bromo 4-fluoroanisole and 1-Bromo 2,4-Difluorobenzene in solution form with …
Number of citations: 1 www.ingentaconnect.com
MM Nad', TV Talalaeva, GV Kazennikova… - Bulletin of the Academy …, 1959 - Springer
2,4-Difluorophenyllithium was prepared for the first time; it was obtained by reaction of 1-bromo-2,4-difluorobenzene with butyllithium at low temperature. 2. 2,4-Difluorostyrene was …
Number of citations: 3 link.springer.com

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